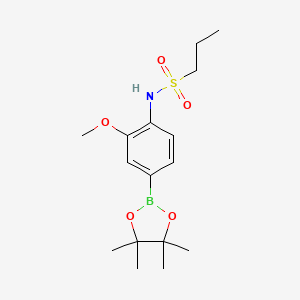

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

Vue d'ensemble

Description

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, reactivity, and versatility in various chemical transformations. It is used extensively in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide typically involves a multi-step process:

Formation of the Boronate Ester: The initial step involves the reaction of 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction forms the boronate ester intermediate.

Sulfonamide Formation: The boronate ester is then reacted with propane-1-sulfonyl chloride in the presence of a base like triethylamine. This step introduces the sulfonamide group to the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide undergoes several types of chemical reactions:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form amines.

Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Cross-Coupling Products: Biaryl compounds or substituted alkenes.

Oxidation Products: Sulfonic acids.

Reduction Products: Amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has shown promise in anticancer research. Its structure allows for the modulation of biological pathways involved in tumor growth and proliferation. In particular, the incorporation of the dioxaborolane moiety has been linked to enhanced activity against certain cancer cell lines. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted therapies .

Drug Delivery Systems

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide can also be utilized in drug delivery systems. The sulfonamide group enhances solubility and stability in physiological conditions, which is crucial for effective drug formulation. Research has demonstrated that this compound can be incorporated into nanoparticles or liposomes to improve the bioavailability of poorly soluble drugs .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for the synthesis of novel polymers. The presence of the dioxaborolane unit allows for cross-linking reactions that enhance the mechanical properties of polymer networks. These materials can be used in applications ranging from coatings to biomedical devices .

Sensors and Electronics

The unique electronic properties of this compound make it suitable for use in sensors. Its ability to interact with various analytes can be exploited in the development of chemical sensors for environmental monitoring or medical diagnostics .

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound is valuable as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds under mild conditions, making it an essential tool for synthesizing complex organic molecules .

Synthesis of Complex Molecules

The versatility of this compound extends to its application in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in various chemical transformations allows chemists to construct intricate molecular architectures efficiently .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Targeted therapy potential |

| Drug delivery systems | Enhanced solubility and stability | |

| Materials Science | Polymer synthesis | Improved mechanical properties |

| Sensors and electronics | Unique electronic properties | |

| Organic Synthesis | Cross-coupling reactions | Mild reaction conditions |

| Synthesis of complex organic molecules | Efficient construction of intricate architectures |

Mécanisme D'action

The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide involves its interaction with molecular targets through its boronate ester and sulfonamide groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can engage in hydrogen bonding and electrostatic interactions with proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the sulfonamide group.

Sulfanilamide: Contains the sulfonamide group but lacks the boronate ester functionality.

N-(4-boronophenyl)sulfonamide: Similar structure but without the methoxy group, affecting its reactivity and solubility.

Uniqueness

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is unique due to the combination of boronate ester and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in synthetic applications compared to its analogs.

Activité Biologique

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and specific biological activities supported by various studies.

The compound can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl with propane-1-sulfonamide. The synthesis typically yields a high purity product suitable for biological testing.

Key Properties:

- Molecular Formula: C13H19BNO3S

- Molecular Weight: 273.26 g/mol

- CAS Number: Not widely published but derived from its components.

The biological activity of this compound primarily involves its interaction with various biological targets:

Inhibition of Kinases:

This compound is believed to act as a kinase inhibitor. Kinases are critical in various cellular processes including proliferation and apoptosis. The presence of the dioxaborolane moiety enhances its binding affinity to the ATP-binding site of kinases.

Selectivity:

Studies indicate that this compound may exhibit selective inhibition against specific kinases involved in cancer pathways. For instance, it shows promising activity against the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in tumors.

3.1 Anticancer Activity

A notable study evaluated the anticancer potential of this compound in various cancer cell lines. The results showed significant cytotoxic effects with an IC50 value in the low micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.34 | EGFR inhibition |

| MCF7 (Breast Cancer) | 0.45 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 0.50 | Cell cycle arrest |

These findings highlight its potential as a therapeutic agent in oncology.

3.2 Inhibition of Enzymatic Activity

The compound has also been tested for its ability to inhibit certain enzymes involved in metabolic pathways:

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 0.34 | Reversible |

| CYP1A2 | >10 | No significant inhibition |

The reversible inhibition of CYP3A4 suggests potential drug-drug interactions that need to be considered in clinical settings.

4. Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with moderate bioavailability.

Toxicological Assessment:

Acute toxicity studies have shown that the compound does not exhibit significant adverse effects at therapeutic doses; however, further long-term studies are necessary to fully assess its safety profile.

Propriétés

IUPAC Name |

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO5S/c1-7-10-24(19,20)18-13-9-8-12(11-14(13)21-6)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,7,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUBSUCMLYQJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.